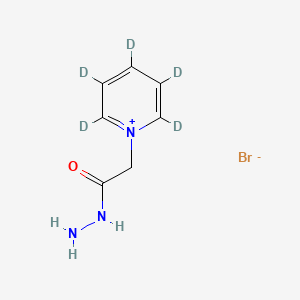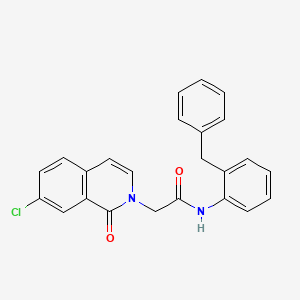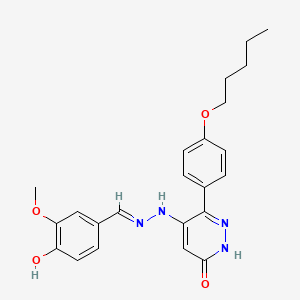
4,6-O-Benzylidene-glucopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-O-Benzylidene-D-glucopyranose is a carbohydrate derivative that features a benzylidene acetal protecting group at the 4 and 6 positions of the D-glucopyranose ring. This compound is widely used in organic synthesis, particularly in the field of carbohydrate chemistry, due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-O-Benzylidene-D-glucopyranose typically involves the reaction of D-glucose with benzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a benzylidene acetal, which protects the hydroxyl groups at the 4 and 6 positions of the glucose molecule. The reaction conditions often include:
Solvent: Methanol or ethanol
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Temperature: Room temperature to slightly elevated temperatures
Industrial Production Methods: Industrial production of 4,6-O-Benzylidene-D-glucopyranose follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure consistent product quality
Purification steps: such as recrystallization or chromatography to achieve high purity levels
Análisis De Reacciones Químicas
4,6-O-Benzylidene-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The benzylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, nucleophiles
Major Products:
Oxidation products: Carboxylic acids, aldehydes
Reduction products: Alcohols
Substitution products: Various functionalized derivatives
Aplicaciones Científicas De Investigación
4,6-O-Benzylidene-D-glucopyranose has numerous applications in scientific research:
Chemistry: Used as a protecting group in carbohydrate synthesis, facilitating the selective modification of other hydroxyl groups.
Biology: Serves as a building block for the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Employed in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 4,6-O-Benzylidene-D-glucopyranose involves the formation of a stable benzylidene acetal, which protects the hydroxyl groups at the 4 and 6 positions of the glucose molecule. This protection allows for selective reactions at other positions on the glucose ring. The molecular targets and pathways involved include:
Hydroxyl groups: Protection and selective deprotection
Reaction intermediates: Formation of stable intermediates for further functionalization
Comparación Con Compuestos Similares
4,6-O-Benzylidene-D-glucopyranose can be compared with other similar compounds such as:
- 4,6-O-Butylidene-D-glucopyranose
- 4,6-O-Ethylidene-D-glucopyranose
- 4,6-O-Methylidene-D-glucopyranose
Uniqueness:
- Stability: The benzylidene group provides greater stability compared to other protecting groups.
- Reactivity: Offers selective reactivity, making it a valuable tool in synthetic organic chemistry.
These similar compounds also serve as protecting groups but differ in their stability and reactivity profiles, making 4,6-O-Benzylidene-D-glucopyranose a preferred choice in many synthetic applications.
Propiedades
Fórmula molecular |
C13H16O6 |
|---|---|
Peso molecular |
268.26 g/mol |
Nombre IUPAC |
(2R,4aR,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol |
InChI |
InChI=1S/C13H16O6/c14-9-10(15)12(16)18-8-6-17-13(19-11(8)9)7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9-,10-,11-,12?,13-/m1/s1 |
Clave InChI |
FOLRUCXBTYDAQK-FJRULOAQSA-N |
SMILES isomérico |
C1[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O[C@@H](O1)C3=CC=CC=C3 |
SMILES canónico |
C1C2C(C(C(C(O2)O)O)O)OC(O1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


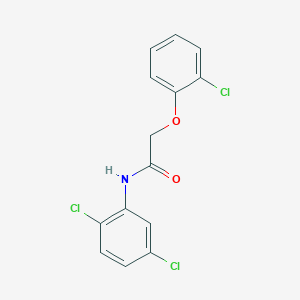
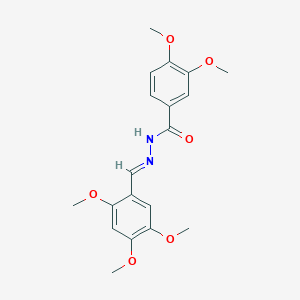
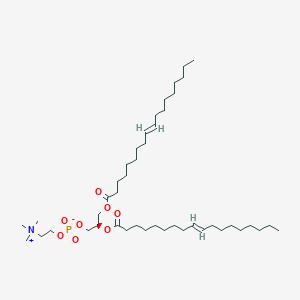


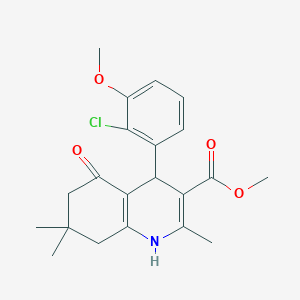
![1,3,6-Trimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11940871.png)
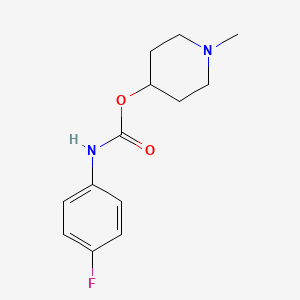


![2,2-diphenyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}acetamide](/img/structure/B11940893.png)
